molecular formula C21H25N B13947481 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine CAS No. 20845-58-3

1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine

Cat. No.: B13947481
CAS No.: 20845-58-3
M. Wt: 291.4 g/mol
InChI Key: LIECYFJMSBKLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a 1-phenyl-2,3-dihydro-1H-inden-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium iodide, halogenated solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Halogenated piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is unique due to the combination of the indane and piperidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

20845-58-3

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

1-methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine

InChI

InChI=1S/C21H25N/c1-22-13-11-16(12-14-22)20-15-18-9-5-6-10-19(18)21(20)17-7-3-2-4-8-17/h2-10,16,20-21H,11-15H2,1H3

InChI Key

LIECYFJMSBKLSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CC3=CC=CC=C3C2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.